molecular formula C6H12O2Si B061725 (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde CAS No. 163748-82-1

(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde

Cat. No. B061725
M. Wt: 144.24 g/mol
InChI Key: VGQWBMHMHOPENN-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as TMSOCA and is a highly reactive aldehyde that is used in various chemical reactions. In

Mechanism Of Action

The mechanism of action of TMSOCA is not well understood. However, it is believed that TMSOCA reacts with various nucleophiles such as amines and alcohols to form adducts. These adducts can then be further modified to form various compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of TMSOCA. However, it is believed that TMSOCA is relatively non-toxic and does not have any significant adverse effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of TMSOCA is its ability to act as a chiral building block in the synthesis of various compounds. Additionally, TMSOCA is relatively easy to synthesize and is commercially available. However, one of the limitations of TMSOCA is its reactivity. TMSOCA is highly reactive and can be difficult to handle in certain reactions.

Future Directions

There are several future directions for the research of TMSOCA. One potential direction is the development of new synthetic methods for TMSOCA. Additionally, TMSOCA could be used as a building block in the synthesis of new pharmaceutical compounds. Furthermore, the mechanism of action of TMSOCA could be further explored to better understand its reactivity and potential applications.
Conclusion:
In conclusion, TMSOCA is a highly reactive aldehyde that has gained significant attention in the scientific research community due to its unique properties and potential applications. TMSOCA has been used in various scientific research applications, including the synthesis of chiral alcohols and pharmaceutical compounds. While there is limited information available on the biochemical and physiological effects of TMSOCA, it is relatively non-toxic and does not have any significant adverse effects. There are several future directions for the research of TMSOCA, including the development of new synthetic methods and the exploration of its mechanism of action.

Synthesis Methods

The synthesis of TMSOCA involves the reaction of (2S,3S)-3-trimethylsilyloxirane with chloral in the presence of a catalyst. This reaction results in the formation of TMSOCA. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran. The yield of TMSOCA can vary depending on the reaction conditions, but typically ranges from 50-70%.

Scientific Research Applications

TMSOCA has been used in various scientific research applications due to its unique properties. One of the most common applications of TMSOCA is in the synthesis of chiral alcohols. TMSOCA can be used as a chiral building block in the synthesis of these alcohols. Additionally, TMSOCA has been used in the synthesis of various pharmaceutical compounds.

properties

CAS RN

163748-82-1

Product Name

(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde

Molecular Formula

C6H12O2Si

Molecular Weight

144.24 g/mol

IUPAC Name

(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde

InChI

InChI=1S/C6H12O2Si/c1-9(2,3)6-5(4-7)8-6/h4-6H,1-3H3/t5-,6-/m0/s1

InChI Key

VGQWBMHMHOPENN-WDSKDSINSA-N

Isomeric SMILES

C[Si](C)(C)[C@H]1[C@@H](O1)C=O

SMILES

C[Si](C)(C)C1C(O1)C=O

Canonical SMILES

C[Si](C)(C)C1C(O1)C=O

synonyms

Oxiranecarboxaldehyde, 3-(trimethylsilyl)-, trans- (9CI)

Origin of Product

United States

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